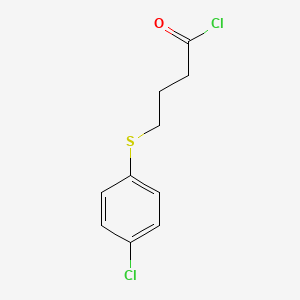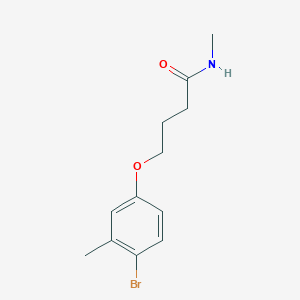
4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide
Overview
Description
The compound “4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The presence of the bromo and methyl groups on the phenyl ring, along with the methoxy group and the butanamide group, suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic ring of the phenyl group, with the bromo, methyl, methoxy, and butanamide groups attached at the specified positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromo group could increase the compound’s density and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Fuloria et al. (2014) focused on the synthesis of derivatives related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide through a series of chemical reactions starting from p-bromo-m-cresol. The derivatives, including Schiff bases and Thiazolidinone, were evaluated for their antimicrobial properties, showing potential in antibacterial and antifungal applications. This research highlights the chemical versatility and potential biomedical applications of compounds related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide (Fuloria, Fuloria, & Gupta, 2014).
Biocatalytic Production and Industrial Applications
The enzymatic production of compounds structurally related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide, such as (S)-4-bromo-3-hydroxybutyrate, was explored by Asako et al. (2009). They developed a novel biotechnological process using E. coli transformants, suitable for the industrial production of intermediates for statin compounds. This research demonstrates the potential of using biocatalysis for the production of medically significant compounds (Asako, Shimizu, & Itoh, 2009).
Applications in Photodynamic Therapy
Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound substituted with derivatives related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide. The compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activities
Dong et al. (2022) investigated the antioxidant and anticancer activities of synthesized methylated and acetylated derivatives of natural bromophenols, closely related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide. The compounds showed significant potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting their promise in drug development for various diseases (Dong et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromo-3-methylphenoxy)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9-8-10(5-6-11(9)13)16-7-3-4-12(15)14-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCGFQYFCBZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



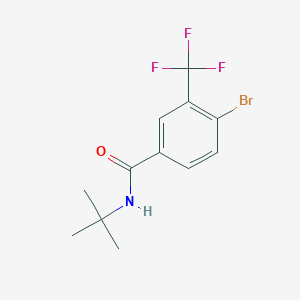
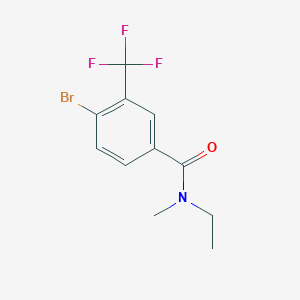
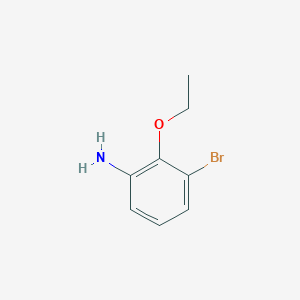

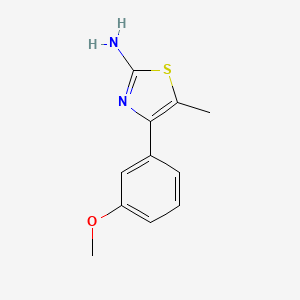
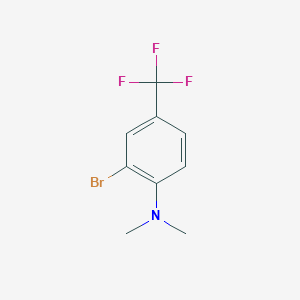
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
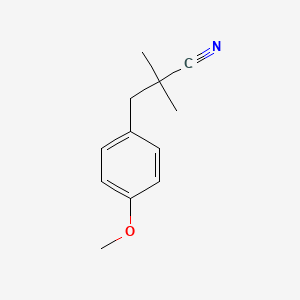
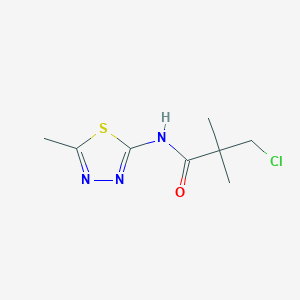
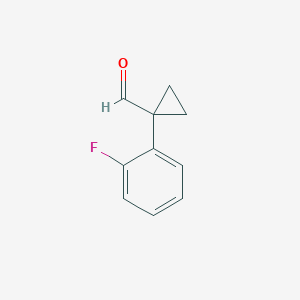
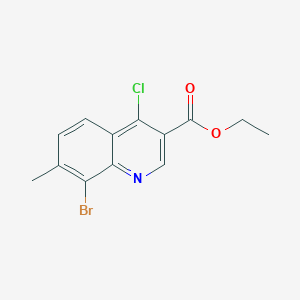
![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
